

physicochemical characteristics of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5,7-Dichloro-4-hydroxyquinoline**

Cat. No.: **B067264**

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An In-Depth Technical Guide to the Physicochemical Characteristics of **5,7-Dichloro-4-hydroxyquinoline**

Abstract

5,7-Dichloro-4-hydroxyquinoline, systematically named 5,7-dichloro-1H-quinolin-4-one, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a privileged scaffold, particularly in the development of novel kinase inhibitors for therapeutic applications in oncology and inflammatory diseases.^[1] A thorough understanding of its physicochemical properties is paramount for researchers in optimizing synthetic routes, designing new analogues, developing suitable formulations, and interpreting structure-activity relationships (SAR). This guide provides a detailed examination of the core physicochemical characteristics of this compound, grounded in established analytical principles. It emphasizes the pivotal role of lactam-lactim tautomerism in dictating its structural and spectral properties and offers field-proven experimental protocols for its comprehensive characterization.

Chemical Identity and Structural Elucidation

The foundational characteristic of **5,7-Dichloro-4-hydroxyquinoline** is its existence as a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms. While commonly referred to by its "hydroxyquinoline" name (the lactim form), experimental and spectroscopic evidence overwhelmingly indicates that the equilibrium favors the more stable lactam tautomer,

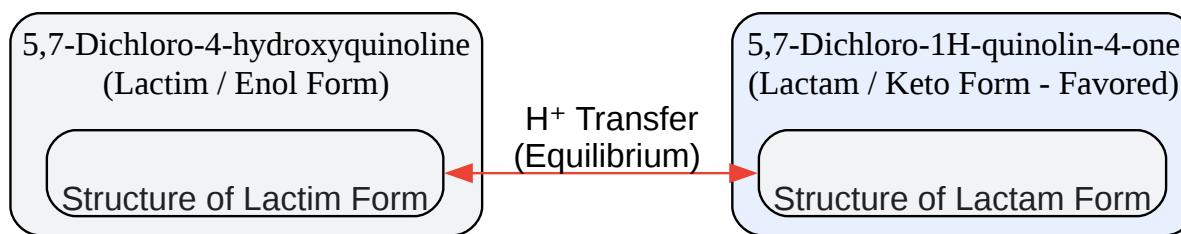
5,7-dichloro-1H-quinolin-4-one, especially in condensed phases and polar solvents.[\[2\]](#) This distinction is critical for accurate structural interpretation and prediction of its chemical behavior.

Table 1: Chemical Identifiers for **5,7-Dichloro-4-hydroxyquinoline**

Identifier	Value	Source
IUPAC Name	5,7-dichloro-1H-quinolin-4-one	[1] [3]
CAS Number	171850-29-6	[4]
Molecular Formula	C ₉ H ₅ Cl ₂ NO	[3]
Molar Mass	214.05 g/mol	[5]
InChI Key	GESHSYASHHORJB- UHFFFAOYSA-N	[1]
PubChem CID	2736001	[3]

The Lactam-Lactim Tautomerism

The equilibrium between the aromatic alcohol (lactim) and the α,β -unsaturated amide (lactam) is the single most important factor governing the molecule's properties. The lactam form achieves greater stability through a more favorable resonance delocalization involving the carbonyl group. This structural reality is reflected in its spectral data and chemical reactivity.



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Caption: Lactam-Lactim tautomerism of the title compound.

Core Physicochemical Properties

A summary of the key physicochemical data is presented below. It is important to note that while some properties are predicted or inferred from structurally similar compounds, specific experimental data for **5,7-dichloro-4-hydroxyquinoline** is not extensively documented in public literature, underscoring the necessity of empirical validation in a research setting.

Table 2: Summary of Physicochemical Properties

Property	Value / Description	Significance in Drug Development
Physical State	Expected to be a crystalline solid at room temperature. [6]	Affects handling, storage stability, and formulation choices (e.g., solid dosage forms).
Melting Point	Not widely reported. Requires experimental determination.	A critical indicator of purity; a sharp melting point suggests high purity.
Solubility	Water: Practically insoluble. [6] [7] Organic Solvents: Expected to be soluble in polar aprotic solvents like DMSO and DMF, with slight solubility in alcohols. [6]	Governs solvent selection for synthesis, purification, and biological assays. Poor aqueous solubility is a major hurdle in formulation.
pKa	Not experimentally determined. The N-H proton of the lactam is expected to be weakly acidic.	Influences solubility at different physiological pH values and the potential for salt formation.
Predicted XlogP	2.8	[3]

Detailed Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous confirmation of the compound's structure, primarily its existence as the quinolin-4-one tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Predicted collision cross-section (CCS) values are valuable for advanced analytical techniques like ion mobility-mass spectrometry.

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z (mass-to-charge)	Predicted CCS (Å ²)
[M+H] ⁺	213.98210	136.3
[M+Na] ⁺	235.96404	148.9
[M-H] ⁻	211.96754	138.2
[M+K] ⁺	251.93798	142.1

Data sourced from PubChem.

[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of **5,7-Dichloro-4-hydroxyquinoline** in solution.[\[1\]](#) The expected spectra for the dominant lactam form would exhibit characteristic signals:

- ¹H NMR: Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. A key diagnostic signal would be a broad singlet at a downfield chemical shift (>10 ppm) corresponding to the N-H proton, which readily exchanges with D₂O.
- ¹³C NMR: A signal in the range of 170-180 ppm, characteristic of a carbonyl (C=O) carbon, would provide definitive evidence for the lactam tautomer. Other signals would appear in the aromatic region for the remaining carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum for this compound would be dominated by features of the lactam form:

- A strong, sharp absorption band around $1650\text{-}1680\text{ cm}^{-1}$, corresponding to the C=O stretching vibration of the amide.
- A broad absorption band in the region of $3100\text{-}3300\text{ cm}^{-1}$ due to the N-H stretching vibration.
- The absence of a strong, broad O-H band around $3200\text{-}3600\text{ cm}^{-1}$ further refutes the predominance of the lactim tautomer in the solid state.

Experimental Workflows and Protocols

As a Senior Application Scientist, the emphasis is not just on the data but on the robust acquisition of that data. The following protocols represent self-validating systems for characterizing a new batch of **5,7-Dichloro-4-hydroxyquinoline**.

Overall Characterization Workflow

A logical workflow ensures that foundational properties like purity are established before more complex analyses are undertaken.

Caption: Logical workflow for physicochemical characterization.

Protocol: Purity Determination by Reverse-Phase HPLC

Rationale: Establishing the purity of the analyte is the most critical first step. An impure sample will yield erroneous data for all other physicochemical tests. This method is adapted from validated procedures for similar halogenated quinolines.^[8]

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% o-Phosphoric Acid in HPLC-grade water.
 - Mobile Phase B: Acetonitrile.
 - Scientist's Note: The acid ensures that the analyte is in a single protonation state, preventing peak tailing and improving reproducibility.^[8]
- Instrumentation Setup:
 - Column: C18, 2.1 mm x 100 mm, 1.7 μm particle size.

- Flow Rate: 0.5 mL/min.
- Detector: PDA/UV at 247 nm.[\[8\]](#)
- Injection Volume: 5 μ L.
- Gradient: Start with 55% B, hold for 2 minutes, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
- Sample Preparation:
 - Prepare a stock solution of 1 mg/mL in DMSO.
 - Create a working solution of 50 μ g/mL by diluting the stock in the initial mobile phase composition (45:55 Water:Acetonitrile).
- Analysis and Validation:
 - Inject a blank (mobile phase) to establish a baseline.
 - Perform five replicate injections of the working solution.
 - System Suitability: The relative standard deviation (RSD) for the peak area and retention time should be <2%.
 - Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks detected.

Protocol: ^1H NMR Sample Preparation and Acquisition

Rationale: To confirm the structure and observe the exchangeable N-H proton, which is a key indicator of the lactam tautomer, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
 - Add approximately 0.7 mL of DMSO-d₆.

- Cap the tube and vortex until the sample is fully dissolved. A brief sonication may be required.
- Scientist's Note: DMSO is an excellent solvent for many heterocyclic compounds and its residual proton signal does not typically interfere with the downfield N-H signal.
- Instrumental Acquisition:
 - Acquire a standard ^1H spectrum (e.g., 16-32 scans).
 - Validation Step: After the initial acquisition, add one drop of deuterium oxide (D_2O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the N-H proton should diminish or disappear completely due to proton-deuterium exchange, confirming its identity.

Conclusion

5,7-Dichloro-4-hydroxyquinoline is a valuable chemical scaffold whose physicochemical properties are fundamentally dictated by its preference for the 5,7-dichloro-1H-quinolin-4-one tautomer. Key characteristics include poor aqueous solubility and a lipophilic nature, which are critical considerations for its application in drug development. While extensive experimental data is not readily available in the public domain, its properties can be reliably determined through standard, robust analytical workflows as detailed in this guide. For any researcher utilizing this compound, empirical validation of its purity, identity, and solubility is an indispensable prerequisite for generating reliable and reproducible scientific results.

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- To cite this document: BenchChem. [physicochemical characteristics of 5,7-Dichloro-4-hydroxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067264#physicochemical-characteristics-of-5-7-dichloro-4-hydroxyquinoline]

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